Anhydroecgonine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

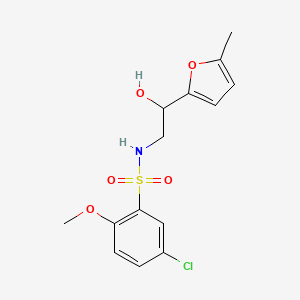

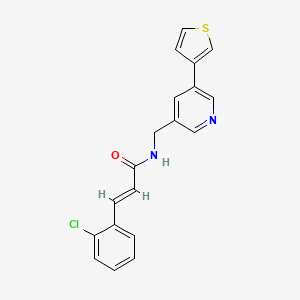

Anhydroecgonine hydrochloride is an alkaloid related to ecgonine and cocaine . It has a structure with a cycloheptene ring, a nitrogen bridge, and a carboxylic acid side chain . Methylecgonidine is produced by pyrolysis in the process of smoking crack cocaine, and then subsequently metabolized to ecgonidine .

Synthesis Analysis

Anhydroecgonine hydrochloride (AEC), ecgonine hydrochloride (ECG), benzoylecgonine (BZE) and anhydroecgonine methyl ester (AEME) were synthesized and purified in the laboratory . All the substances were characterized by NMR 1 H and 13 C, Infrared spectroscopy (IR), Differential scanning calorimetry (DSC) and specific rotation .

Molecular Structure Analysis

The molecular structure of Anhydroecgonine hydrochloride is related to its function. The structure includes a cycloheptene ring, a nitrogen bridge, and a carboxylic acid side chain . The exact molecular structure can be determined using tools like MolView or ChemSpider .

Chemical Reactions Analysis

A method was developed using hydrophilic interaction liquid chromatography (HILIC) to determine cocaine, its main degradation products, benzoylecgonine and ecgonine, main pyrolytic products, anhydroecgonine and anhydroecgonine methyl ester . The method was carried out with a Phenomenex Kinetex HILIC column with mobile-phase acetonitrile .

Aplicaciones Científicas De Investigación

Analytical Methodologies for Compound Detection

- Cardona et al. (2006) developed a method for analyzing a range of substances including anhydroecgonine methyl ester (AEME) in various biological samples. This method can effectively analyze compounds related to anhydroecgonine hydrochloride in urine, blood, and muscle through a single extraction, enhancing sensitivity via hydrochloride salt formation and one-step derivatization (Cardona, Chaturvedi, Soper, & Canfield, 2006).

Degradation Studies in Human Plasma

- Fandiño, Toennes, and Kauert (2002) investigated the stability of AEME in human plasma, revealing that it is hydrolyzed to anhydroecgonine, a process influenced by storage conditions. This study emphasizes the importance of proper storage for accurate assay of AEME in plasma (Fandiño, Toennes, & Kauert, 2002).

Metabolic Pathway Exploration

- Research by Fandiño, Toennes, and Kauert (2002) also explored the metabolism of AEME in rat organ microsomes, identifying various metabolites and emphasizing the role of enzymatic hydrolysis. This study contributes to understanding the metabolic pathways of anhydroecgonine hydrochloride-related compounds (Fandiño, Toennes, & Kauert, 2002).

Synthesis of Anhydroecgonine Derivatives

- Alsamarrai (2017) outlined a process for synthesizing anhydroecgonine derivatives, providing an alternative to using cocaine as a starting material. This research presents new pathways for synthesizing compounds related to anhydroecgonine hydrochloride (Alsamarrai, 2017).

Development of Quantitative Analytical Methods

- Brunet et al. (2008) developed a method for quantifying methadone, heroin, cocaine, and their metabolites, including anhydroecgonine methyl ester, in sweat. This method is significant for monitoring drug exposure in various programs (Brunet, Barnes, Scheidweiler, Mura, & Huestis, 2008).

Environmental Impact Assessment

- A study by González-Mariño et al. (2019) provided an analytical method to determine cocaine, its metabolites, and pyrolytic products like anhydroecgonine in wastewater, highlighting the environmental impact of drug residues (González-Mariño, Estévez-Danta, Rodil, Manuela da Silva, Sodré, Cela, & Quintana, 2019).

Detection of Crack Cocaine Use

- Toennes, Fandiño, Hesse, and Kauert (2003) developed a method to differentiate authentic anhydroecgonine methyl ester in serum from artifacts produced during gas chromatography-mass spectrometry, aiding in the accurate detection of crack cocaine use (Toennes, Fandiño, Hesse, & Kauert, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-2-4-7(9(11)12)8(10)5-3-6;/h4,6,8H,2-3,5H2,1H3,(H,11,12);1H/t6-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTJQTJRCKGLGT-CIRBGYJCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(=CC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anhydroecgonine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B2973448.png)

![[1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2973451.png)

![2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol](/img/structure/B2973452.png)